molecular formula C19H17NOS B4863580 2,2-diphenyl-N-(2-thienylmethyl)acetamide CAS No. 545372-77-8

2,2-diphenyl-N-(2-thienylmethyl)acetamide

Cat. No.: B4863580
CAS No.: 545372-77-8
M. Wt: 307.4 g/mol
InChI Key: QNWFQJRFHHGOCY-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-(2-thienylmethyl)acetamide is a compound that features a unique structure combining a diphenyl group and a thienylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenyl-N-(2-thienylmethyl)acetamide typically involves the reaction of 2,2-diphenylacetic acid with thienylmethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the diphenyl and thienyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,2-Diphenyl-N-(2-thienylmethyl)acetamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action for 2,2-diphenyl-N-(2-thienylmethyl)acetamide largely depends on its interaction with biological targets. The compound may bind to specific enzymes or receptors, altering their activity. For instance, it could inhibit enzyme function by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

    2,2-Diphenylacetamide: Lacks the thienylmethyl group, making it less versatile in terms of chemical reactivity.

    N-(2-Thienylmethyl)acetamide: Lacks the diphenyl group, which may reduce its potential interactions with biological targets.

Uniqueness: 2,2-Diphenyl-N-(2-thienylmethyl)acetamide’s combination of diphenyl and thienylmethyl groups provides a unique set of chemical properties, making it more versatile for various applications compared to its simpler analogs.

Properties

IUPAC Name

2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c21-19(20-14-17-12-7-13-22-17)18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,18H,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWFQJRFHHGOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258221
Record name α-Phenyl-N-(2-thienylmethyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545372-77-8
Record name α-Phenyl-N-(2-thienylmethyl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=545372-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Phenyl-N-(2-thienylmethyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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